molecular formula C4H9BrMg B1591138 Magnesium;2-methylpropane;bromide CAS No. 2259-30-5

Magnesium;2-methylpropane;bromide

Cat. No.: B1591138
CAS No.: 2259-30-5
M. Wt: 161.32 g/mol
InChI Key: UKZCGMDMXDLAGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;2-methylpropane;bromide, also known as tert-butylmagnesium bromide, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a bromine atom and a 2-methylpropane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2-methylpropane;bromide is typically prepared by reacting magnesium metal with 2-bromo-2-methylpropane in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

Mg+(CH3)3CBr(CH3)3CMgBr\text{Mg} + \text{(CH}_3\text{)}_3\text{CBr} \rightarrow \text{(CH}_3\text{)}_3\text{CMgBr} Mg+(CH3​)3​CBr→(CH3​)3​CMgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylpropane;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.

    Reduction Reactions: It can reduce certain organic compounds under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form alcohols.

    Alkyl Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Solvents: Anhydrous ether is commonly used as a solvent to stabilize the Grignard reagent.

Major Products Formed

    Alcohols: Formed by the reaction with carbonyl compounds.

    Hydrocarbons: Formed by the reaction with alkyl halides.

Scientific Research Applications

Magnesium;2-methylpropane;bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.

    Material Science: Used in the preparation of advanced materials and polymers.

    Catalysis: Acts as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of Magnesium;2-methylpropane;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound forms a polar covalent bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    Methylmagnesium bromide: Another Grignard reagent with similar reactivity but different alkyl group.

    Phenylmagnesium bromide: Contains a phenyl group instead of a 2-methylpropane group.

    Ethylmagnesium bromide: Contains an ethyl group instead of a 2-methylpropane group.

Uniqueness

Magnesium;2-methylpropane;bromide is unique due to its bulky 2-methylpropane group, which can influence the steric and electronic properties of the reagent. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

magnesium;2-methylpropane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZCGMDMXDLAGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447151
Record name SCHEMBL115383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2259-30-5
Record name SCHEMBL115383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium;2-methylpropane;bromide
Reactant of Route 2
Magnesium;2-methylpropane;bromide
Reactant of Route 3
Magnesium;2-methylpropane;bromide
Reactant of Route 4
Magnesium;2-methylpropane;bromide
Reactant of Route 5
Magnesium;2-methylpropane;bromide
Reactant of Route 6
Magnesium;2-methylpropane;bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.